1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane
CAS No.: 52184-05-1
Cat. No.: VC19615219
Molecular Formula: C10H21ClO3
Molecular Weight: 224.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52184-05-1 |
---|---|
Molecular Formula | C10H21ClO3 |
Molecular Weight | 224.72 g/mol |
IUPAC Name | 1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane |
Standard InChI | InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
Standard InChI Key | BOLXYTYUHHXGOX-UHFFFAOYSA-N |
Canonical SMILES | CCCCOCCOCCOCCCl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane consists of a four-carbon butane chain bonded to a triethoxy (-O-CH-CH-O-CH-CH-O-CH-CH-Cl) moiety. This arrangement positions the chlorine atom at the terminal ethoxy group, rendering it susceptible to substitution reactions. The IUPAC name, 1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane, reflects this connectivity, while its SMILES notation (CCCCOCCOCCOCCCl) provides a linear representation of the structure .
Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 224.725 g/mol |
CAS Registry Number | 52184-05-1 |
Classification | Halogenated ether |
The chlorine atom’s electronegativity and the ether linkages’ polarity contribute to the compound’s solubility in organic solvents such as dichloromethane and tetrahydrofuran, though aqueous solubility is limited .
Synthesis and Industrial Production
Synthetic routes to 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane emphasize sequential etherification and chlorination steps. A common approach involves the Williamson ether synthesis, where sodium butoxide reacts with 2-(2-chloroethoxy)ethanol in a controlled environment .
Representative Synthetic Pathway
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Alkoxide Formation: 1-Butanol is deprotonated using sodium hydride to generate sodium butoxide.
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Etherification: Sodium butoxide reacts with 2-(2-chloroethoxy)ethanol, forming the triethoxy linkage via nucleophilic substitution.
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Purification: The crude product is distilled under reduced pressure to isolate the target compound .
Industrial-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Advanced purification techniques, such as fractional distillation and column chromatography, ensure high purity (>95%) .
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is primarily governed by the terminal chlorine atom, which participates in nucleophilic substitution (S2) reactions. Additionally, the ether oxygen atoms can act as weak Lewis bases.
Nucleophilic Substitution
In the presence of nucleophiles (e.g., hydroxide, amines), the chlorine atom is displaced, forming derivatives such as alcohols or amines:
This reaction proceeds via a bimolecular mechanism, with inversion of configuration at the electrophilic carbon.
Oxidation and Reduction
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Oxidation: Strong oxidizing agents (e.g., KMnO) cleave ether linkages, yielding carboxylic acids or ketones depending on conditions.
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the compound to 1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]butane, a non-chlorinated analog .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block for synthesizing surfactants, dendrimers, and crown ether analogs. Its chlorine terminus enables facile functionalization, while the ethoxy chains enhance solubility in nonpolar media .
Polymer Chemistry
Incorporating 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane into copolymer matrices improves flexibility and thermal stability. For example, polymerization with ethylene oxide produces polyether elastomers with applications in sealants and adhesives .
Biomedical Applications
Comparative Analysis with Analogous Compounds
Comparison with 1-(2-Chloroethoxy)butane (CAS 1120-23-6)
Property | 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane | 1-(2-Chloroethoxy)butane |
---|---|---|
Molecular Formula | ||
Reactivity | Higher due to multiple ethoxy groups | Moderate |
Applications | Surfactants, polymers | Solvents, intermediates |
The additional ethoxy groups in 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane enhance its hydrophilicity and molecular flexibility, broadening its utility in comparison to shorter-chain analogs .
Future Research Directions
Ongoing investigations focus on:
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